molecular formula C15H15N3O B13054940 6-((5-Amino-2-methylphenyl)amino)indolin-2-one

6-((5-Amino-2-methylphenyl)amino)indolin-2-one

Cat. No.: B13054940
M. Wt: 253.30 g/mol
InChI Key: YRGWJLCYZCILHO-UHFFFAOYSA-N
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Description

6-((5-Amino-2-methylphenyl)amino)indolin-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-Amino-2-methylphenyl)amino)indolin-2-one typically involves the reaction of 5-amino-2-methylaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-((5-Amino-2-methylphenyl)amino)indolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of amines. Substitution reactions can yield a variety of substituted indolin-2-one derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 6-((5-Amino-2-methylphenyl)amino)indolin-2-one span multiple fields, especially in pharmaceuticals, due to its biological activities. Interaction studies often focus on its binding affinity to specific biological targets, which is essential for characterizing its pharmacological profile and guiding future drug development efforts.

Biological Activities and Potential Targets

  • Specific biological activities of this compound are under investigation, but preliminary studies suggest significant potential.
  • Binding affinity to specific biological targets are also under investigation.

Structural Similarity and Diversity

  • Several compounds share structural similarities with this compound, including Indomethacin, Flavopiridol and 5-Aminoindole.
  • This compound stands out due to its dual amino functionality and specific positioning of substituents, which may enhance its interaction with biological targets compared to simpler analogs.

Related Indolinone Derivatives and Their Applications

Other indolinone derivatives also exhibit a wide range of biological activities. Research indicates that such compounds can possess anticancer, anti-proliferative, and kinase inhibitory activities . Subtle structural changes in these derivatives can lead to significant differences in biological activity and application potential.

Compound NameStructure FeaturesUnique Properties
IndomethacinIndole-based anti-inflammatory drugStrong COX inhibition
FlavopiridolFlavonoid derivative with anticancer propertiesCDK inhibitor
5-AminoindoleSimple amino-substituted indoleBasic structure without additional functional groups
N-substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide derivativesNovel N-substituted 2-(2-(adamantan-1-yl)-1 H-indol-3-yl)Showed the most potent biological activity against HepG2 cells with an IC 50 value of 10.56 ± 1.14 μΜ
Thiazolidin-4-one derivativesThiazolidin-4-one analoguesconsiderable potential as anticancer agents

Ongoing Research and Future Directions

The ongoing research and future directions for this compound and related compounds focus on:

  • Further investigation of specific biological activities and interaction with biological targets.
  • Synthesis of derivatives with enhanced or modified biological properties.
  • Optimization of synthetic routes for efficiency and yield.
  • Evaluation of anticancer activity against various cancer cell lines .
  • Understanding the binding modes and interactions with enzymes at the molecular level .
  • Exploring the potential of these compounds in combination therapies for cancer treatment .

Mechanism of Action

The mechanism of action of 6-((5-Amino-2-methylphenyl)amino)indolin-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. This compound’s unique structure allows it to interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

6-((5-Amino-2-methylphenyl)amino)indolin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties based on recent studies, highlighting its anticancer and antimicrobial effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview

Recent studies have shown that derivatives of indolin-2-one, including this compound, exhibit significant antiproliferative properties against various cancer cell lines. The compound's efficacy has been evaluated against several human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer).

Efficacy Against Cancer Cell Lines

The compound has demonstrated promising results in vitro:

Cell Line IC50 (µM) Standard Reference Reference IC50 (µM)
HCT1163.2365-Fluorouracil20.43
A4312.4345-Fluorouracil23.44
MCF7Not specifiedSunitinibNot specified

These results indicate that this compound is more effective than standard chemotherapeutics like 5-fluorouracil in certain contexts, particularly against the HCT116 cell line, which is critical for colon cancer treatment .

The compound appears to inhibit multiple targets involved in cancer proliferation, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). Flow cytometry analyses have shown that the compound induces apoptosis and necrosis in treated cells, suggesting a mechanism that involves programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have indicated varying degrees of effectiveness against different bacterial strains.

Antibacterial Efficacy

The compound has shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent. For example:

Compound MIC (µg/mL) Target Bacteria
This compoundNot specifiedStaphylococcus aureus

This suggests that the compound may be useful in developing new treatments for antibiotic-resistant infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indolinone derivatives. The presence of specific functional groups significantly influences the compound's efficacy:

  • Amino Group : The amino substituent at the para position enhances solubility and bioavailability.
  • Indolinone Core : The indolinone structure is essential for maintaining activity against cancer cell lines.

Further modifications to the structure can lead to enhanced potency and selectivity against targeted cancer types .

Case Studies

Several case studies have been documented regarding the application of indolinone derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that compounds similar to this compound showed significant antiproliferative effects in MCF7 cells, leading to ongoing investigations into their use as adjunct therapies alongside existing treatments .
  • Antimicrobial Trials : Clinical trials are underway to assess the efficacy of these compounds against resistant strains of bacteria, particularly focusing on their potential as novel antibiotics .

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

6-(5-amino-2-methylanilino)-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H15N3O/c1-9-2-4-11(16)7-13(9)17-12-5-3-10-6-15(19)18-14(10)8-12/h2-5,7-8,17H,6,16H2,1H3,(H,18,19)

InChI Key

YRGWJLCYZCILHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=CC3=C(CC(=O)N3)C=C2

Origin of Product

United States

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